For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Bonding in Dichlorobis(tricyclohexylphosphine)nickel(II)
Molecular Structure and Bonding
The available evidence strongly suggests that NiCl₂(PCy₃)₂ adopts a trans-square planar coordination geometry . This inference is based on its dark red-purple coloration, which is characteristic of low-spin, square planar d⁸ nickel(II) complexes, in contrast to the blue or green colors typically observed for high-spin, tetrahedral nickel(II) species. The significant steric bulk of the tricyclohexylphosphine (PCy₃) ligands also favors a trans arrangement to minimize steric hindrance.
In a square planar geometry, the d-orbitals of the nickel(II) center are split in energy. The electronic configuration for a low-spin d⁸ metal in this environment is (dₓz)², (dᵧz)², (d₂²)², (dₓᵧ)², (dₓ²-y²)⁰. The filled, lower-energy d-orbitals and the empty, high-energy dₓ²-y² orbital lead to a diamagnetic state with a total spin (S) of 0.
The bonding in NiCl₂(PCy₃)₂ can be described by the formation of four sigma bonds between the nickel center and the two phosphorus and two chlorine donor atoms. The Ni-P bond is formed from the overlap of a filled sp³-hybridized orbital on the phosphorus atom with an empty dsp² hybrid orbital on the nickel center. The Ni-Cl bonds are similarly formed. There is also potential for π-backbonding from filled nickel d-orbitals into the σ* orbitals of the P-C bonds of the phosphine ligands.
Predicted Molecular Geometry
Based on crystallographic data from analogous trans-square planar nickel(II) phosphine complexes, the following bond lengths and angles are predicted for NiCl₂(PCy₃)₂.
| Parameter | Predicted Value | Basis for Prediction |
| Ni-P Bond Length | ~2.22 - 2.26 Å | Data from trans-[NiCl₂(P(p-tolyl)₃)₂] and similar complexes. |
| Ni-Cl Bond Length | ~2.16 - 2.18 Å | Data from trans-[NiCl₂(P(p-tolyl)₃)₂] and similar complexes. |
| P-Ni-P Bond Angle | 180° (idealized) | trans arrangement in a square planar geometry. |
| Cl-Ni-Cl Bond Angle | 180° (idealized) | trans arrangement in a square planar geometry. |
| P-Ni-Cl Bond Angle | 90° (idealized) | Orthogonal arrangement in a square planar geometry. |
Experimental Data and Protocols
Synthesis of NiCl₂(PCy₃)₂
A common and effective method for the synthesis of NiCl₂(PCy₃)₂ involves the reaction of a hydrated nickel(II) chloride salt with two equivalents of tricyclohexylphosphine in an alcohol solvent.[1]
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a minimal amount of hot 2-propanol.
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Ligand Addition: In a separate flask, dissolve two molar equivalents of tricyclohexylphosphine (PCy₃) in warm 2-propanol.
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Reaction: Slowly add the phosphine solution to the stirring nickel chloride solution. A color change and the formation of a precipitate should be observed.
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Reflux: Heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction.
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Isolation: Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
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Washing: Wash the isolated solid with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
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Drying: Dry the final product under vacuum. The product should be obtained as a dark red-purple crystalline solid.
Spectroscopic and Magnetic Properties
The characterization of NiCl₂(PCy₃)₂ relies on several key analytical techniques. The expected results are summarized below.
| Technique | Expected Observation |
| ³¹P{¹H} NMR | A single, sharp resonance is expected in the range of δ 20-40 ppm. The observation of a single peak is consistent with the two phosphorus nuclei being chemically equivalent in a trans geometry. Paramagnetism would lead to significant broadening of the signal, likely rendering it unobservable at room temperature.[2] |
| UV-Vis Spectroscopy | In a suitable solvent (e.g., dichloromethane), d-d transitions characteristic of a square planar Ni(II) complex are expected. These are typically observed in the visible region and are of low to moderate intensity. |
| Infrared (IR) Spectroscopy | The spectrum will be dominated by the vibrational modes of the tricyclohexylphosphine ligands. Key vibrations to note would be the Ni-P and Ni-Cl stretching frequencies, which are expected in the far-IR region (typically below 400 cm⁻¹). |
| Magnetic Susceptibility | The complex is expected to be diamagnetic (magnetic moment, µeff ≈ 0 B.M.), consistent with a low-spin d⁸ electronic configuration in a square planar geometry. This can be confirmed experimentally using methods such as the Gouy balance or a SQUID magnetometer.[3] |
Visualizations
Proposed Molecular Structure
Caption: Proposed trans-square planar structure of NiCl₂(PCy₃)₂
Synthetic Workflow
Caption: Synthetic Workflow for NiCl₂(PCy₃)₂
References
- 1. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 2. Structure, magnetism and colour in simple bis(phosphine)nickel(II) dihalide complexes: an experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
